molecular formula C7H5BrCl2 B1287743 5-Bromo-2,4-dichlorotoluene CAS No. 85072-41-9

5-Bromo-2,4-dichlorotoluene

Cat. No. B1287743
CAS RN: 85072-41-9
M. Wt: 239.92 g/mol
InChI Key: RPNSANITIQULLF-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2,4-dichlorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to other bromo-chlorotoluene isomers and has been investigated in the context of electron attachment, crystallography, and reactivity with other chemical species.

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-2,4-dichlorotoluene has been explored in several studies. For instance, a novel compound, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP), was synthesized and characterized, indicating the potential for creating derivatives of bromo-chlorotoluene compounds . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, which is structurally similar to 5-Bromo-2,4-dichlorotoluene, was studied, showing the formation of a main product through X-ray crystallography analysis .

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-2,4-dichlorotoluene has been analyzed using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational spectroscopy, and NMR studies of α-Bromo-2,6-dichlorotoluene were reported, providing insights into the geometry and electronic properties of such molecules . Crystallography has also been used to determine the structure of similar compounds, revealing details about their crystal systems and space groups .

Chemical Reactions Analysis

The reactivity of bromo-chlorotoluene isomers, including those similar to 5-Bromo-2,4-dichlorotoluene, has been investigated. Dissociative electron attachment studies have shown that both Cl- and Br- ions can be formed from these molecules, with the ion yields showing a pronounced temperature effect . Additionally, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines has been explored, leading to the synthesis of substituted aminopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-chlorotoluene isomers have been studied through various methods. Temperature dependence of dissociative electron attachment to these isomers has been examined, revealing the role of out-of-plane vibrations in the energy transfer towards bond breaking . The vibrational frequencies and thermodynamic properties of related compounds have been calculated using DFT and TD-DFT methods, providing a deeper understanding of their properties . Furthermore, the crystal structures of related compounds have been analyzed to understand their intermolecular interactions and stability .

Scientific Research Applications

Application 1: Isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene

  • Summary of the Application : This research investigates the influence of the catalyst HZSM-5 on the isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT). The goal is to convert the low value-added product 2,5-DCT into the more valuable 2,4-DCT .
  • Methods of Application/Experimental Procedures : The process involves hydrothermal treatment, which leads to a decrease in total acidity and Brønsted/Lewis ratio of HZSM-5 while generating new secondary pores. These characteristics result in excellent selectivity for post-hydrothermal modified HZSM-5 in the isomerization reaction from 2,5-DCT to 2,4-DCT .

Application 2: Proteomics Research

  • Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as a specialty product in proteomics research .

Application 3: Pesticide and Pharmaceutical Intermediate

  • Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as a pesticide and pharmaceutical intermediate .

Application 4: Solvent in Catalytic Oxidation

  • Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as an oxidant and a solvent during anaerobic catalytic oxidation of secondary alcohols by using an in situ (N -heterocyclic carbene)-Ni (0) system .

Application 5: Growth Supplement in Culture Media

  • Summary of the Application : 5-Bromo-2,4-dichlorotoluene is used as a growth supplement in the culture media of Ralstonia sp. strain PS12 .

Safety And Hazards

5-Bromo-2,4-dichlorotoluene is considered hazardous. It causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Protective equipment should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

1-bromo-2,4-dichloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNSANITIQULLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607495
Record name 1-Bromo-2,4-dichloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dichlorotoluene

CAS RN

85072-41-9
Record name 1-Bromo-2,4-dichloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 parts of 2,4-dichlorotoluene (b.p.=198° to 200° C.) and 10 parts of anhydrous aluminum chloride were charged into a 1-liter four-necked flask provided with a reflux condenser, a thermometer, a stirrer and a dropping funnel. 397 parts of bromine was added dropwisely at 30° to 40° C. over a period of 5 hours. The reaction liquid was washed with warm water followed by separating the water layer, and then the oil layer was cooled. The separated crystals were filtered off, recrystallized from methanol to obtain 295 parts of 2,4-dichloro-5-bromotoluene having a melting point of 82.5° to 84.0° C.
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